molecular formula C13H24O6 B167485 Di(tert-butyl) methyldiperoxysuccinate CAS No. 1931-61-9

Di(tert-butyl) methyldiperoxysuccinate

Cat. No. B167485
CAS RN: 1931-61-9
M. Wt: 276.33 g/mol
InChI Key: VEOMCUUTIYXSLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di(tert-butyl) methyldiperoxysuccinate, also known as DTBMPDS, is a peroxide compound widely used in scientific research for its ability to generate free radicals. This compound is synthesized through a multistep process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism Of Action

Di(tert-butyl) methyldiperoxysuccinate generates free radicals through its decomposition into tert-butyl methyl radicals and peroxysuccinic acid. The tert-butyl methyl radicals are highly reactive and can react with other molecules to form new free radicals. The peroxysuccinic acid can also generate free radicals through its decomposition. These free radicals can then react with cellular components, leading to oxidative damage.

Biochemical And Physiological Effects

Di(tert-butyl) methyldiperoxysuccinate-induced oxidative stress has been shown to have a variety of biochemical and physiological effects. These include DNA damage, lipid peroxidation, protein oxidation, and alterations in cellular signaling pathways. These effects can lead to cell death, but they can also activate cellular defense mechanisms, such as the antioxidant defense system.

Advantages And Limitations For Lab Experiments

Di(tert-butyl) methyldiperoxysuccinate is a useful tool for studying the mechanisms of oxidative damage and the antioxidant defense system. Its ability to generate free radicals in a controlled manner makes it a valuable tool for studying the effects of oxidative stress on cells and tissues. However, its explosive nature requires careful handling, and it can be difficult to control the concentration of free radicals generated.

Future Directions

There are many potential future directions for research involving Di(tert-butyl) methyldiperoxysuccinate. One area of interest is the role of oxidative stress in aging and age-related diseases. Di(tert-butyl) methyldiperoxysuccinate could be used to study the effects of oxidative stress on aging and age-related diseases, such as Alzheimer's disease. Another area of interest is the development of new antioxidants and other compounds that can protect against oxidative damage. Di(tert-butyl) methyldiperoxysuccinate could be used to test the efficacy of these compounds in protecting against oxidative damage. Finally, Di(tert-butyl) methyldiperoxysuccinate could be used in the development of new therapies for diseases that involve oxidative stress, such as cancer and cardiovascular disease.

Synthesis Methods

Di(tert-butyl) methyldiperoxysuccinate is synthesized through a multistep process that involves the reaction of tert-butyl hydroperoxide with maleic anhydride to form tert-butyl peroxymaleate. This intermediate is then reacted with dimethyl sulfate to form Di(tert-butyl) methyldiperoxysuccinate. The synthesis of this compound requires careful handling due to its explosive nature.

Scientific Research Applications

Di(tert-butyl) methyldiperoxysuccinate is widely used in scientific research as a source of free radicals. Free radicals are highly reactive molecules that can cause damage to cells and tissues but also play an important role in many biological processes. Di(tert-butyl) methyldiperoxysuccinate is commonly used to induce oxidative stress in cells and tissues, which is useful in studying the mechanisms of oxidative damage and the antioxidant defense system.

properties

CAS RN

1931-61-9

Product Name

Di(tert-butyl) methyldiperoxysuccinate

Molecular Formula

C13H24O6

Molecular Weight

276.33 g/mol

IUPAC Name

ditert-butyl 2-methylbutanediperoxoate

InChI

InChI=1S/C13H24O6/c1-9(11(15)17-19-13(5,6)7)8-10(14)16-18-12(2,3)4/h9H,8H2,1-7H3

InChI Key

VEOMCUUTIYXSLV-UHFFFAOYSA-N

SMILES

CC(CC(=O)OOC(C)(C)C)C(=O)OOC(C)(C)C

Canonical SMILES

CC(CC(=O)OOC(C)(C)C)C(=O)OOC(C)(C)C

Other CAS RN

1931-61-9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.